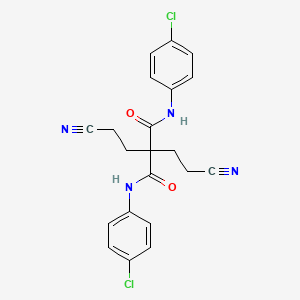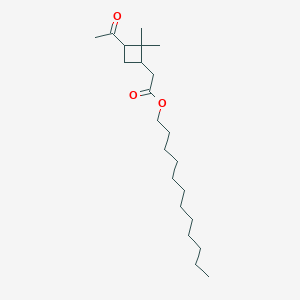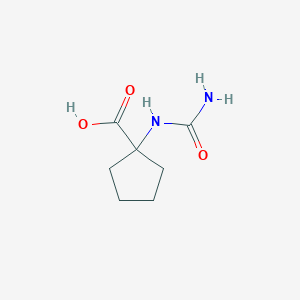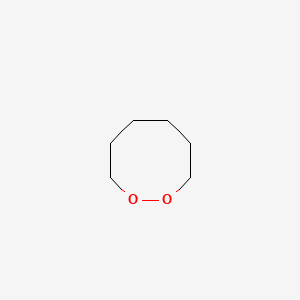
7-(3-(Diethylamino)-2-hydroxypropyl)theophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-(Diethylamino)-2-hydroxypropyl)theophylline is a compound that belongs to the xanthine class of chemicals. It is structurally related to theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound features a theophylline core with a 3-(diethylamino)-2-hydroxypropyl side chain, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(Diethylamino)-2-hydroxypropyl)theophylline typically involves the alkylation of theophylline with 3-(diethylamino)-2-hydroxypropyl halides under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the purification of the final product using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
7-(3-(Diethylamino)-2-hydroxypropyl)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
7-(3-(Diethylamino)-2-hydroxypropyl)theophylline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex xanthine derivatives.
Biology: The compound is studied for its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Research focuses on its potential as a bronchodilator and its anti-inflammatory properties.
Industry: It is used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of 7-(3-(Diethylamino)-2-hydroxypropyl)theophylline involves multiple pathways:
Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent bronchodilation.
Adenosine Receptor Blockade: The compound blocks adenosine receptors, preventing bronchoconstriction.
Histone Deacetylase Activation: It enhances histone deacetylase activity, which can reduce inflammatory gene expression
類似化合物との比較
Similar Compounds
Theophylline: A well-known bronchodilator with similar pharmacological effects.
Dyphylline: Another xanthine derivative used for respiratory conditions.
7-(Diethylamino)-2-oxo-quinolinaldehyde: A compound with similar structural features but different applications.
Uniqueness
7-(3-(Diethylamino)-2-hydroxypropyl)theophylline is unique due to its specific side chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
5096-25-3 |
|---|---|
分子式 |
C14H23N5O3 |
分子量 |
309.36 g/mol |
IUPAC名 |
7-[3-(diethylamino)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H23N5O3/c1-5-18(6-2)7-10(20)8-19-9-15-12-11(19)13(21)17(4)14(22)16(12)3/h9-10,20H,5-8H2,1-4H3 |
InChIキー |
MDBUFZGCCAQYOS-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


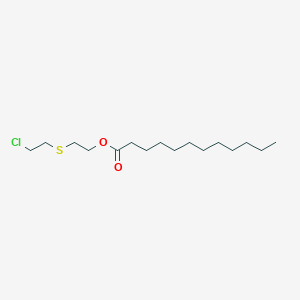
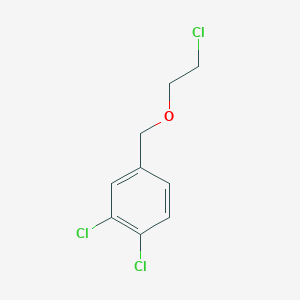
![4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14733869.png)


![[Dimethyl(propyl)silyl]methyl acetate](/img/structure/B14733883.png)
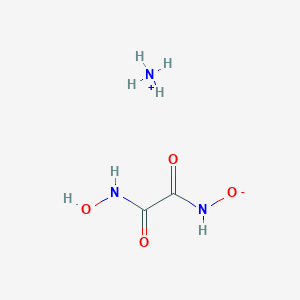
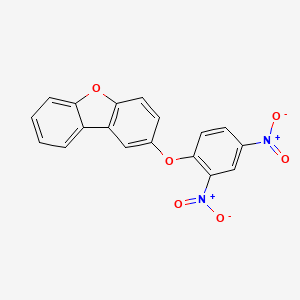
![Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate](/img/structure/B14733905.png)
![2-[(2-Chloroethoxy)methoxy]naphthalene](/img/structure/B14733909.png)
